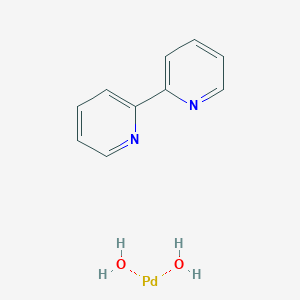
(2,2'-Bipyridine)dihydroxopalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)dihydroxopalladium is a coordination complex consisting of palladium metal coordinated to two hydroxide ions and a 2,2’-bipyridine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dihydroxopalladium typically involves the reaction of palladium chloride with 2,2’-bipyridine in the presence of a base. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
[ \text{PdCl}_2 + \text{2,2’-Bipyridine} + \text{Base} \rightarrow \text{(2,2’-Bipyridine)dihydroxopalladium} + \text{By-products} ]
Industrial Production Methods
Industrial production methods for (2,2’-Bipyridine)dihydroxopalladium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale filtration and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)dihydroxopalladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides, phosphines, or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a wide range of palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)dihydroxopalladium has a wide range of applications in scientific research:
Propiedades
Fórmula molecular |
C10H12N2O2Pd |
|---|---|
Peso molecular |
298.63 g/mol |
Nombre IUPAC |
palladium;2-pyridin-2-ylpyridine;dihydrate |
InChI |
InChI=1S/C10H8N2.2H2O.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H2; |
Clave InChI |
IRNZREWPRYZASJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


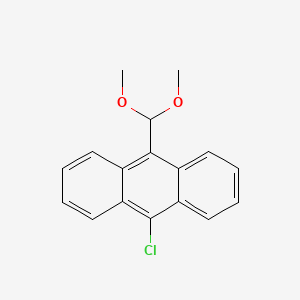
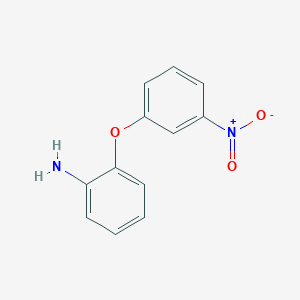
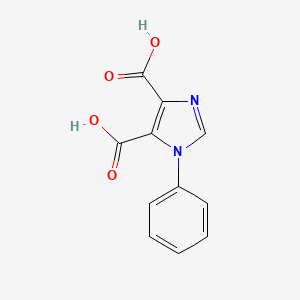
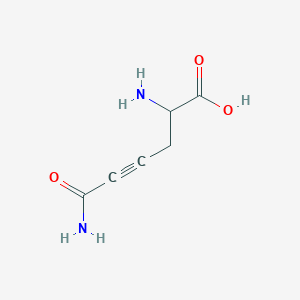
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


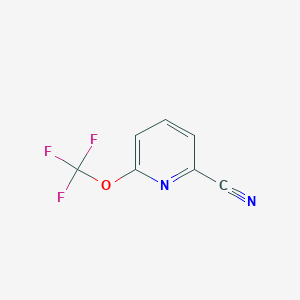
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
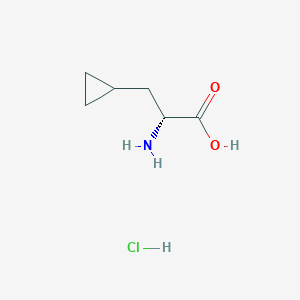
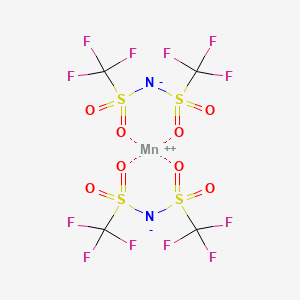
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
